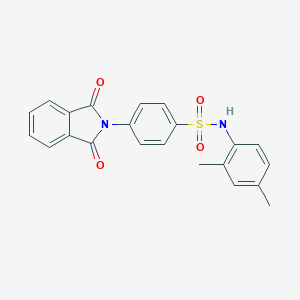![molecular formula C20H15BrO2 B322391 4-bromo-2-methylphenyl [1,1'-biphenyl]-4-carboxylate](/img/structure/B322391.png)
4-bromo-2-methylphenyl [1,1'-biphenyl]-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-2-methylphenyl [1,1'-biphenyl]-4-carboxylate is an organic compound with the molecular formula C20H15BrO2 and a molecular weight of 367.2 g/mol. This compound is characterized by the presence of a bromine atom, a methyl group, and a biphenyl carboxylate moiety, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
The synthesis of 4-bromo-2-methylphenyl [1,1'-biphenyl]-4-carboxylate typically involves the bromination of 2-methylphenyl biphenyl-4-carboxylate. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial production methods may involve large-scale bromination processes using continuous flow reactors to achieve higher yields and purity. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to maximize the efficiency of the process .
Analyse Chemischer Reaktionen
4-bromo-2-methylphenyl [1,1'-biphenyl]-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The carboxylate group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield 4-methoxy-2-methylphenyl biphenyl-4-carboxylate .
Wissenschaftliche Forschungsanwendungen
4-bromo-2-methylphenyl [1,1'-biphenyl]-4-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors and receptor modulators.
Medicine: It serves as a building block for the synthesis of potential drug candidates, particularly in the field of oncology and anti-inflammatory drugs.
Industry: The compound is used in the production of specialty chemicals and materials, including liquid crystals and polymers.
Wirkmechanismus
The mechanism of action of 4-bromo-2-methylphenyl [1,1'-biphenyl]-4-carboxylate depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The bromine atom and biphenyl moiety play crucial roles in the compound’s binding affinity and selectivity .
Vergleich Mit ähnlichen Verbindungen
4-bromo-2-methylphenyl [1,1'-biphenyl]-4-carboxylate can be compared with similar compounds such as:
Methyl 4’- (Bromomethyl)biphenyl-2-carboxylate: This compound has a similar structure but with a methyl ester group instead of a carboxylate group.
4-Bromomethyl-2-cyanobiphenyl: This compound contains a cyano group instead of a carboxylate group, which significantly alters its reactivity and applications.
4’-Hydroxy-4-biphenylcarbonitrile:
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it a valuable intermediate in various chemical syntheses.
Eigenschaften
Molekularformel |
C20H15BrO2 |
|---|---|
Molekulargewicht |
367.2 g/mol |
IUPAC-Name |
(4-bromo-2-methylphenyl) 4-phenylbenzoate |
InChI |
InChI=1S/C20H15BrO2/c1-14-13-18(21)11-12-19(14)23-20(22)17-9-7-16(8-10-17)15-5-3-2-4-6-15/h2-13H,1H3 |
InChI-Schlüssel |
LUISJVGZWDQKGD-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Br)OC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Kanonische SMILES |
CC1=C(C=CC(=C1)Br)OC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B322308.png)
![N-{4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}butanamide](/img/structure/B322309.png)
![2-(4-chloro-2-methylphenoxy)-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]acetamide](/img/structure/B322310.png)
![N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B322313.png)
![N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]-4-methoxybenzamide](/img/structure/B322314.png)
![N-{4-[(2,4-dimethylanilino)sulfonyl]phenyl}-2-(2-naphthyloxy)acetamide](/img/structure/B322315.png)
![N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]propanamide](/img/structure/B322317.png)
![4-{[(4-chloroanilino)carbonyl]amino}-N-(2,4-dimethylphenyl)benzenesulfonamide](/img/structure/B322318.png)
![2-bromo-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]benzamide](/img/structure/B322321.png)
![2-({4-[(2,4-Dimethylanilino)sulfonyl]anilino}carbonyl)benzoic acid](/img/structure/B322323.png)

![N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]-3-methylbenzamide](/img/structure/B322326.png)
![4-[(anilinocarbonyl)amino]-N-(4-iodophenyl)benzenesulfonamide](/img/structure/B322328.png)
![N-{4-[(4-iodoanilino)sulfonyl]phenyl}-2-furamide](/img/structure/B322329.png)
